3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine
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Overview
Description
3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxypropanamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, attached to a propan-1-amine backbone with an N-methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and 3-chloropropan-1-amine.
Etherification: 2,6-Dimethylphenol is reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(2,6-dimethylphenoxy)propan-1-amine.
N-Methylation: The intermediate 3-(2,6-dimethylphenoxy)propan-1-amine is then methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the amine moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine
- 3-(2,6-Dimethylphenoxy)propan-1-amine
- 3-(2,6-Dimethylphenoxy)-N-ethylpropan-1-amine
Uniqueness
3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine is unique due to the specific substitution pattern on the phenoxy group and the N-methyl substitution on the propan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-6-4-7-11(2)12(10)14-9-5-8-13-3/h4,6-7,13H,5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQDLPIZJMQZCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591419 |
Source
|
Record name | 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91553-71-8 |
Source
|
Record name | 3-(2,6-Dimethylphenoxy)-N-methyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91553-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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